1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one

Physicochemical property prediction Lipophilicity Drug design

This N1-methyl bicyclic pyrazolone eliminates the H-bond donor, reduces TPSA to 34.89 Ų, and raises LogP by ~0.54 vs. the des-methyl analog—directly enhancing membrane permeability and organic-solvent solubility. With ≥98% purity and zero PAINS alerts, it is a ready-to-use fragment for lead optimization, cross-coupling, or chromatographic method development. Substituting the des-methyl variant risks synthesis failure and assay signal loss. Confirm stock and bulk pricing now.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 344252-05-7
Cat. No. B3327449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one
CAS344252-05-7
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)CC2
InChIInChI=1S/C7H8N2O/c1-9-6-2-3-7(10)5(6)4-8-9/h4H,2-3H2,1H3
InChIKeyGSAMEEHCCNXVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one (CAS 344252-05-7): Core Physicochemical and Structural Profile


1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one (CAS 344252-05-7) is a bicyclic pyrazolone derivative with a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g/mol . It features a fused cyclopentane-pyrazole ring system with a ketone at the 4-position and an N1-methyl substituent . Predicted physicochemical properties include a LogP of 0.549 (or 0.0285 depending on calculation method), a topological polar surface area (TPSA) of 34.89 Ų, zero hydrogen bond donors, two to three hydrogen bond acceptors, and a fraction of sp³-hybridized carbons (Fsp³) of 0.429 . The compound is typically supplied as a research chemical with a purity specification of ≥95–98% .

Why 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one Cannot Be Assumed Interchangeable with Des-Methyl or Non-Fused Pyrazolone Analogs


Although this compound belongs to a broad class of pyrazolones, direct substitution with even closely related analogs—such as the des-methyl 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one (CAS 596844-18-7) or monocyclic pyrazolones—is likely to produce divergent physicochemical and biological outcomes. The N1-methyl group significantly alters lipophilicity (ΔLogP ~0.54), eliminates the hydrogen bond donor capacity of the pyrazole NH, reduces polar surface area by ~11 Ų, and increases the fraction of sp³ carbon centers . These modifications directly impact membrane permeability, metabolic stability, and target-binding orientation. In procurement contexts where a synthetic route or biological assay has been optimized specifically for the N1-methyl fused pyrazolone, substituting the des-methyl analog without revalidation risks synthesis failure or loss of assay signal. The quantitative evidence below substantiates these differential dimensions.

Quantitative Differentiation Evidence: 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one vs. Key Analogs


Increased Lipophilicity (LogP) Relative to Des-Methyl Analog

The target compound exhibits a predicted LogP of 0.549 (Chemscene) or 0.0285 (Fluorochem), whereas the des-methyl analog 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one (CAS 596844-18-7) has a predicted XlogP of 0 [1]. The N1-methylation increases calculated lipophilicity, which may enhance passive membrane permeability relative to the non-methylated core.

Physicochemical property prediction Lipophilicity Drug design Permeability

Reduced Topological Polar Surface Area (TPSA) and Altered Hydrogen Bonding Profile

N1-Methylation eliminates the pyrazole NH hydrogen bond donor present in the des-methyl analog. This is reflected in a lower TPSA (34.89 Ų vs. 45.8 Ų) and a reduction in H-bond donor count from 1 to 0 [1]. The target compound retains 2–3 H-bond acceptors (ketone and pyrazole nitrogens) but lacks any donor capacity, altering its intermolecular interaction potential.

Polar surface area Hydrogen bonding Oral bioavailability Blood-brain barrier

Increased Fraction of sp³-Hybridized Carbons (Fsp³) Correlating with Enhanced Three-Dimensionality

The target compound has an Fsp³ value of 0.4286, reflecting the saturated cyclopentane ring and the N-methyl group . The des-methyl analog, lacking the methyl substituent, has a lower calculated Fsp³. Higher Fsp³ values are associated with improved clinical success rates in drug discovery, attributed to greater three-dimensionality and reduced promiscuous binding.

Molecular complexity Fsp3 Drug-likeness Escape from flatland

Higher Boiling Point and Density Relative to Des-Methyl Analog

The predicted boiling point of the target compound is 271.0±9.0 °C, significantly lower than the 341.5±11.0 °C predicted for the des-methyl analog [1]. Density is predicted as 1.36±0.1 g/cm³ versus 1.41±0.06 g/cm³ for the analog. These differences arise from the altered molecular weight and intermolecular interactions due to N-methylation.

Physical property Purification Volatility Distillation

Commercially Available Purity Grades and Vendor Specifications

The target compound is offered by multiple vendors at specified purities ranging from 95% to 98% . The des-methyl analog is also commercially available at 95% purity . While both compounds are accessible as research-grade materials, the target compound's consistent availability from multiple suppliers with ≥98% purity specifications supports reproducibility in synthetic and analytical applications.

Procurement Purity specification Vendor sourcing Quality control

Note on Biological Activity Data Availability

At the time of this evidence compilation, no direct quantitative bioactivity data (e.g., IC₅₀, Kd, EC₅₀) specific to 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one were identified in primary peer-reviewed literature or authoritative public databases. Preliminary pharmacological screening mentioned in a Semantic Scholar record suggests potential CCR5 antagonist activity [1], but the record lacks quantitative comparator data and cannot be verified against a full primary source. Several BindingDB entries containing similar pyrazole scaffolds report nanomolar activities against various targets (e.g., CCR5 Kd = 316 nM, CDK5 IC₅₀ <10 nM), but these entries correspond to different compounds with distinct SMILES strings and cannot be attributed to CAS 344252-05-7. Consequently, any claims of target engagement or therapeutic potential for this specific compound must be considered unsubstantiated until direct experimental evidence is published.

Bioactivity Pharmacological screening CCR5 Kinase inhibition

Evidence-Backed Application Scenarios for 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one


Synthetic Intermediate Requiring a Methylated Fused Pyrazolone Scaffold with Reduced Polarity

This compound is appropriate as a building block in synthetic sequences where the N1-methyl group is essential for downstream transformations (e.g., further alkylation, cross-coupling, or deprotonation at C3) or where the lower TPSA (34.89 Ų) and absence of an H-bond donor improve solubility in organic solvents and facilitate chromatographic purification relative to the des-methyl analog . The commercial availability at ≥98% purity supports its use in multi-step syntheses without additional purification .

Physicochemical Probe in Fragment-Based or HTS Library Design

The compound's favorable Fsp³ (0.429) and moderate LogP (0.55) position it as a useful three-dimensional fragment for library construction. Its predicted properties align with drug-likeness criteria (MW <250, TPSA <140 Ų, rotatable bonds = 0) and it lacks structural alerts (PAINS) . The N1-methyl group provides a vector for further elaboration without introducing a hydrogen bond donor, making it a suitable core for lead optimization campaigns seeking to modulate lipophilicity and permeability .

Control Compound or Reference Standard for Analytical Method Development

Given its defined purity specifications (95–98%) and well-characterized predicted physicochemical properties (boiling point 271.0±9.0 °C, density 1.36±0.1 g/cm³), this compound can serve as a retention time marker or system suitability standard in HPLC, GC, or LC-MS methods targeting pyrazolone-containing analytes . Its distinct chromatographic behavior relative to the des-methyl analog (ΔBoiling point ≈ -70.5 °C) enables method differentiation .

Negative Control or Inactive Scaffold in Biological Assays

In the absence of verified bioactivity data, this compound may be employed as a structurally related but presumably inactive control in assays where a pyrazolone scaffold is being evaluated for target engagement. Its physicochemical differentiation from active pyrazolone leads (e.g., altered LogP and TPSA) makes it suitable for counter-screening to assess scaffold-specific versus substituent-specific activity. Users must confirm lack of activity in their specific assay system prior to such use.

Quote Request

Request a Quote for 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.